![molecular formula C17H14FNO2S B2916806 2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide CAS No. 2034492-59-4](/img/structure/B2916806.png)
2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide, also known as TFA, is a novel compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of acetamides and is synthesized using a specific method that will be discussed in The aim of this paper is to provide a comprehensive overview of TFA, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Chemical Structure Analysis
Chemical synthesis and structural analysis represent foundational aspects of studying compounds like "2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide." Studies focused on the synthesis of novel compounds often explore their potential applications in various fields, including pharmacology and material science. For example, the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated anti-inflammatory activity, showcasing the therapeutic potential of structurally complex molecules (K. Sunder & Jayapal Maleraju, 2013). Such studies underline the importance of chemical synthesis in identifying new molecules with specific biological activities.
Anticonvulsant and Anticancer Applications
Research into compounds with similar structural motifs has revealed their potential in treating various conditions. For instance, alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have been found to provide excellent protection against maximal electroshock-induced seizures in mice, rivaling the efficacy of phenytoin, a well-known anticonvulsant (H. Kohn et al., 1993). This highlights the potential of structurally complex acetamides in neurological research and therapy.
Additionally, the design and synthesis of β-aryl-α-dimethoxyphosphoryl-γ-lactams have demonstrated cytotoxic activity towards certain cancer cell lines, suggesting a possible avenue for cancer treatment (S. Cinar et al., 2017). These examples underscore the versatility of acetamide derivatives in the development of new therapeutic agents.
Material Science and Photoreactivity
The photoreactivity of compounds like flutamide, which shares structural similarities with the compound of interest, has been studied to understand the effects of sunlight exposure on drug stability and potential phototoxicity (Y. Watanabe et al., 2015). Such research is critical in designing drugs with safer profiles for patients.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S/c18-14-3-1-12(2-4-14)9-17(20)19-10-15-5-6-16(21-15)13-7-8-22-11-13/h1-8,11H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHDRDGLPLPQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(O2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.